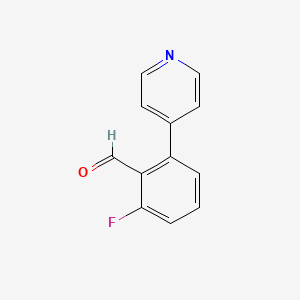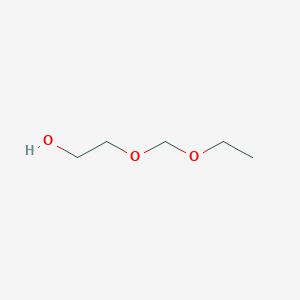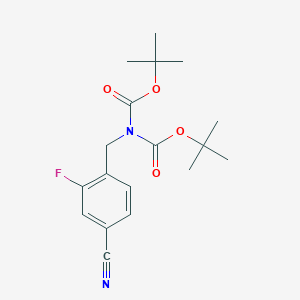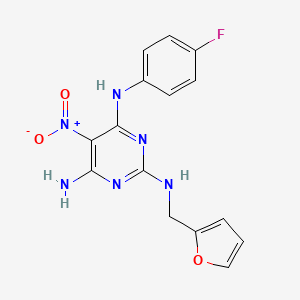
1-(4-Nitrophenyl)-3-buten-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophenyl)-3-buten-1-ol is an organic compound characterized by a nitrophenyl group attached to a butenol chain. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of both a nitro group and an unsaturated alcohol moiety makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)-3-buten-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with allyl alcohol in the presence of a base, such as sodium hydroxide, under reflux conditions. This reaction typically proceeds via a nucleophilic addition mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, is also explored to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Nitrophenyl)-3-buten-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-nitrophenyl)-3-buten-1-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 1-(4-Nitrophenyl)-3-buten-1-one
Reduction: 1-(4-Aminophenyl)-3-buten-1-ol
Substitution: Various substituted derivatives depending on the reagent used
Applications De Recherche Scientifique
1-(4-Nitrophenyl)-3-buten-1-ol finds applications in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving nitro group reduction.
Medicine: Derivatives of this compound are investigated for their potential antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
1-(4-Nitrophenyl)-3-buten-1-ol can be compared with other nitrophenyl derivatives, such as 1-(4-nitrophenyl)-2-propanol and 1-(4-nitrophenyl)-1-ethanol. These compounds share similar structural features but differ in the length and saturation of the carbon chain. The presence of the butenol moiety in this compound provides unique reactivity, particularly in reactions involving the double bond.
Comparaison Avec Des Composés Similaires
- 1-(4-Nitrophenyl)-2-propanol
- 1-(4-Nitrophenyl)-1-ethanol
- 1-(4-Nitrophenyl)-3-buten-2-ol
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)but-3-en-1-ol |
InChI |
InChI=1S/C10H11NO3/c1-2-3-10(12)8-4-6-9(7-5-8)11(13)14/h2,4-7,10,12H,1,3H2 |
Clé InChI |
DMLPRMJRAPIESK-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B14134759.png)

![Piperidine, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B14134784.png)
![5-Oxo-5-[(1-phenylpyrazol-3-yl)amino]-2-propylpentanoic acid](/img/structure/B14134796.png)

![1,1-Dimethylethyl 1,2-dihydro-5-(phenylmethoxy)-1-[[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]methyl]-3H-benz[e]indole-3-carboxylate](/img/structure/B14134799.png)
![Coumarin, 7-[(decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthyl)methoxy]-, acetate](/img/structure/B14134802.png)
![3-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B14134810.png)


![2-{4-[(4-ethoxyphenyl)carbonyl]piperazin-1-yl}-3-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14134832.png)


